molecular formula C19H14FNO6S B7637268 KAN0438241

KAN0438241

Cat. No.: B7637268
M. Wt: 403.4 g/mol
InChI Key: DDVUKRHRMBDQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KAN0438241 is a potent and selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is often upregulated in cancer cells. This compound has shown significant potential in cancer research due to its ability to inhibit PFKFB3, thereby disrupting the glycolytic pathway and reducing cancer cell viability .

Preparation Methods

The synthesis of KAN0438241 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, esterification, and sulfonation. The final product is obtained through purification processes like recrystallization or chromatography. Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

KAN0438241 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

KAN0438241 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

KAN0438241 exerts its effects by selectively inhibiting the enzyme PFKFB3. This enzyme is responsible for the synthesis of fructose-2,6-bisphosphate, a key regulator of glycolysis. By inhibiting PFKFB3, this compound reduces the levels of fructose-2,6-bisphosphate, thereby disrupting the glycolytic pathway. This leads to a decrease in the energy production and viability of cancer cells. The molecular targets and pathways involved include the glycolytic enzymes and the downstream signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

KAN0438241 is unique due to its high selectivity and potency as a PFKFB3 inhibitor. Similar compounds include:

This compound stands out due to its ability to selectively inhibit PFKFB3 without significantly affecting other isoforms of the enzyme, making it a valuable tool in cancer research and potential therapeutic applications .

Properties

IUPAC Name

4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO6S/c20-12-4-7-17(22)16(9-12)11-2-1-3-14(8-11)28(26,27)21-13-5-6-15(19(24)25)18(23)10-13/h1-10,21-23H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVUKRHRMBDQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C3=C(C=CC(=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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